4-(Trifluoromethyl)cinnamoyl chloride
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Overview
Description
4-(Trifluoromethyl)cinnamoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)cinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cinnamic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the cinnamic acid derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction yields this compound along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters. For example, the reaction with an amine in the presence of a base like pyridine can yield the corresponding amide.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 4-(trifluoromethyl)cinnamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, bases like pyridine, and solvents like dichloromethane.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-(Trifluoromethyl)cinnamic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
4-(Trifluoromethyl)cinnamoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)cinnamoyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various substrates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the synthesis of complex molecules where selective functionalization is required.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)cinnamic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4-(Trifluoromethyl)benzoyl Chloride: Contains a benzoyl chloride moiety with a trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic Acid: Features a phenylacetic acid structure with a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)cinnamoyl chloride is unique due to its combination of a cinnamoyl chloride structure with a trifluoromethyl group
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYDEYWRFIHXBD-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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